6-Azido-hexylamine is a heterobifunctional aliphatic crosslinker featuring a primary amine and a terminal azide separated by a six-carbon (C6) alkyl chain. This specific structural configuration provides a rigid, hydrophobic spacer of approximately 8.8 Å, making it a highly versatile building block for bioconjugation, click chemistry, and surface functionalization workflows. The primary amine reacts efficiently with activated esters or carboxylic acids via EDC coupling, while the azide serves as a stable bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions. As a liquid at room temperature with excellent solubility in common organic solvents, it offers superior processability and ease of handling for solid-phase peptide modification and microarray fabrication compared to highly viscous or solid long-chain analogs[1].
Substituting 6-azido-hexylamine with shorter aliphatic analogs (like 3-azidopropylamine) or flexible hydrophilic linkers (like azido-PEG-amines) often leads to catastrophic failures in application-critical performance. Short C2-C3 spacers introduce severe steric hindrance, which can completely block enzymatic recognition or receptor binding when large payloads are attached [1]. Conversely, while azido-PEG-amines offer high water solubility, their extreme flexibility and hydrophilicity can disrupt the necessary membrane-penetrating properties of polymeric vectors and introduce unwanted immunogenic responses[2]. The C6 alkyl chain provides a precise balance of steric relief and hydrophobicity, ensuring optimal spatial separation without the entropic penalties associated with PEG chains.
In the synthesis of modified ATP analogues for kinase assays, the spacer length between the nucleotide and the payload is critical. Studies comparing alkyl spacer lengths in Fc-ATP conjugates demonstrated that short spacers (e.g., C2-C3) caused severe steric congestion, negatively affecting the outcome of the phosphorylation reaction. In contrast, conjugates utilizing the 6-azido-hexylamine C6 spacer relieved this structural constraint, yielding an optimal analytical response in cyclic voltammetry and TOF-SIMS measurements [1].
| Evidence Dimension | Enzymatic phosphorylation efficiency and analytical response |
| Target Compound Data | Optimal analytical response and unhindered phosphorylation with C6 spacer |
| Comparator Or Baseline | Short alkyl spacers (C2-C3) |
| Quantified Difference | C2-C3 spacers cause steric congestion inhibiting phosphorylation; C6 spacer relieves this constraint |
| Conditions | Fc-ATP conjugates evaluated as kinase co-substrates via cyclic voltammetry |
Buyers designing enzymatic probes must select the C6 spacer to ensure the attached payload does not inhibit critical enzyme-substrate binding.
The hydrophobicity of the spacer chain significantly impacts the membrane-penetrating capabilities of cationic polymers. When comparing helical polypeptides functionalized with either 3-azidopropylamine (G3) or 6-azido-hexylamine (G6), the G6-derived vectors exhibited vastly superior performance. The optimal balance of membrane activity and cytotoxicity provided by the C6 spacer allowed the G6 vectors to outperform the commercial reagent Lipofectamine 2000 by 3 to 6-fold in in vitro transfection efficiency, while also demonstrating notably higher resistance to serum degradation than the G3 comparator [1].
| Evidence Dimension | In vitro gene transfection efficiency |
| Target Compound Data | 3 to 6-fold higher efficiency than Lipofectamine 2000 with high serum resistance |
| Comparator Or Baseline | 3-azidopropylamine (G3) and Lipofectamine 2000 |
| Quantified Difference | G6 significantly outperformed G3 in serum resistance and exceeded commercial baselines by up to 600% |
| Conditions | In vitro transfection using cationic helical polypeptides |
For manufacturers of non-viral gene delivery vectors, substituting C3 for C6 directly dictates the commercial viability and serum stability of the final product.
Short oligonucleotide probes suffer from low melting temperatures (Tm), limiting their diagnostic utility. By utilizing 6-azido-hexylamine as a flexible linker to attach acridine-4-carboxamide intercalators via click chemistry, researchers achieved optimal thermal stabilization. The C6 spacer provided sufficient flexibility for the intercalator to interact with the DNA, increasing the Tm of the short DNA duplexes (13-18 bases) by almost 8 °C compared to unmodified baselines, enabling excellent discrimination of point mutations [1].
| Evidence Dimension | DNA duplex melting temperature (Tm) |
| Target Compound Data | +8 °C increase in Tm |
| Comparator Or Baseline | Unmodified short DNA duplexes |
| Quantified Difference | Almost 8 °C enhancement in thermal stability |
| Conditions | Acridine intercalators attached to 13-18 base ODN probes via CuAAC |
Diagnostic assay developers must procure this exact spacer to ensure sufficient thermal stability and single-nucleotide mismatch discrimination in short DNA probes.
The primary amine of 6-azido-hexylamine demonstrates excellent nucleophilicity and processability in standard bioconjugation workflows. In the synthesis of nitrogen-linked ATP analogues, activation of ATP with EDC in water at pH 6.0 followed by straightforward coupling to 6-azido-hexylamine proceeded efficiently without the need for cation exchange. Screening of activators revealed that EDC provided significantly higher yields and cleaner conversion profiles compared to CDI when conjugating to the C6 azido-amine, streamlining the manufacturing process [1].
| Evidence Dimension | Coupling efficiency and processability |
| Target Compound Data | High-yield straightforward coupling in aqueous conditions |
| Comparator Or Baseline | CDI activation |
| Quantified Difference | EDC provided higher yields and avoided complex cation exchange steps |
| Conditions | Aqueous coupling to ATP at pH 6.0 |
Procurement teams scaling bioconjugation processes can rely on this compound for high-yield, straightforward aqueous coupling, reducing overall manufacturing costs.
Due to its ability to relieve steric congestion, 6-azido-hexylamine is the optimal linker for attaching bulky fluorophores, affinity tags, or organometallic complexes to enzyme substrates. It ensures that the payload does not interfere with the active site, making it critical for high-throughput screening and single-molecule sequencing reagents [1].
The specific hydrophobicity of the C6 chain makes it an essential precursor for modifying cationic polymers and helical polypeptides. By outperforming shorter C3 analogs in serum stability and membrane penetration, it is the preferred choice for formulating advanced gene therapies and siRNA delivery systems [2].
The compound is highly suited for functionalizing short DNA probes with intercalators or surface-anchoring groups. Its ability to increase the melting temperature of DNA duplexes by up to 8 °C ensures robust performance in point-mutation detection and diagnostic microarrays [3].
For the fabrication of biosensors and patterned glass slides, 6-azido-hexylamine provides a rigid, defined hydrophobic footprint. It enables highly efficient, catalyst-free azide-alkyne cycloadditions (SPAAC) with cyclooctynes, avoiding the unpredictable conformations and potential steric shielding associated with long PEG linkers [4].